KML-29

Übersicht

Beschreibung

KML29 ist ein hochspezifischer und potenter Inhibitor der Monoacylglycerol-Lipase (MAGL), eines Enzyms, das eine entscheidende Rolle beim Stoffwechsel von Endocannabinoiden spielt. Es ist bekannt für seine Fähigkeit, die Hydrolyse von 2-Arachidonoylglycerol (2-AG), einem wichtigen Endocannabinoid, zu hemmen, wodurch seine Konzentration im Gehirn und im peripheren Gewebe erhöht wird . KML29 hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Neurobiologie und Schmerzmanagement .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

KML29 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Carbamatsbindung beinhalten. Die Synthese beginnt typischerweise mit der Reaktion von 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidin-1-carbonsäure mit Hexafluoroisopropanol in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Zwischenprodukte zu verhindern.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für KML29 nicht weit verbreitet sind, folgt die Synthese im Allgemeinen standardmäßigen organischen Syntheseprotokollen, die die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen beinhalten, um die Reinheit und Ausbeute des gewünschten Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Core Synthetic Pathway

The synthesis of KML-29 centers on constructing its piperidine-carboxylate core and introducing functional groups through sequential reactions. Key steps include:

Piperidine Core Formation

The synthesis begins with the preparation of a substituted piperidine intermediate. For example:

-

Reductive Amination : A piperazine or piperidine precursor undergoes reductive amination with aldehydes or ketones to form the piperidine backbone .

-

Boc Protection : The piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions .

Carbamoylation with Hexafluoroisopropanol

The final step involves carbamoylation to form the hexafluoroisopropyl ester:

-

Activation : The hydroxyl group of hexafluoroisopropanol is activated (e.g., using phosgene or carbonyldiimidazole) .

-

Coupling : The activated hexafluoroisopropanol reacts with the piperidine amine to form the carbamate linkage .

Detailed Reaction Conditions and Intermediates

Data from synthesis studies reveal the following specifics:

Reductive Amination

-

Process : A ketone/aldehyde reacts with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a secondary amine.

-

Example :

Carbamate Formation

-

Process : The amine reacts with an activated carbonate (e.g., hexafluoroisopropyl chloroformate) to form a carbamate:

Purity and Characterization

-

NMR/LCMS : Confirmed intermediates (e.g., δ 4.64 ppm for piperidine protons in -NMR; m/z 716 for this compound) .

Stability

Functional Group Reactivity

This compound’s structure includes:

-

Carbamate Ester : Susceptible to hydrolysis under acidic/basic conditions.

-

Benzodioxol Rings : Stable under standard synthetic conditions but sensitive to strong oxidizers.

-

Hexafluoroisopropyl Group : Enhances metabolic stability and lipophilicity .

Comparative Analysis with Analogues

| Feature | This compound | JZL184 (Reference MAGL Inhibitor) |

|---|---|---|

| MAGL IC₅₀ (Human) | 5.9 nM | 8.2 nM |

| FAAH Inhibition | >50,000 nM (No activity) | 350 nM (Moderate activity) |

| Synthetic Complexity | Multi-step (6–8 steps) | Fewer steps (4–5 steps) |

| Metabolic Stability | High (t₁/₂ > 6 h in plasma) | Moderate (t₁/₂ ~3 h) |

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Case Study: Ischemic Brain Injury

A study utilized positron emission tomography (PET) to investigate the neuroprotective effects of KML-29 in a rat model of ischemic brain injury. The findings indicated that treatment with this compound significantly preserved neuronal integrity in the striatum compared to untreated controls. Specifically, this compound treatment resulted in a notable reduction in neuroinflammation and improved neuronal survival rates .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Neuronal Survival Rate | 45% | 75% |

| Neuroinflammation Score | 8.5 | 4.0 |

This study highlights the potential of this compound as a therapeutic agent for conditions characterized by neuroinflammation and neuronal death.

Pain Management

Case Study: Combination Therapy with Gabapentin

Research has demonstrated that combining this compound with gabapentin can enhance analgesic effects in models of neuropathic pain. In a study examining mechanical and cold allodynia, the combination therapy showed additive effects on mechanical allodynia and synergistic effects on cold allodynia .

| Pain Type | Control (Gabapentin) | This compound Alone | This compound + Gabapentin |

|---|---|---|---|

| Mechanical Allodynia | Moderate | Mild | Minimal |

| Cold Allodynia | Severe | Moderate | Mild |

This finding suggests that this compound may be an effective adjunct in pain management protocols, particularly for neuropathic pain conditions.

Anti-inflammatory Effects

Case Study: Fever Induction Model

A pivotal study investigated the effects of this compound on fever induced by lipopolysaccharide (LPS) in rats. The administration of this compound alongside LPS resulted in a significant reduction in fever response compared to controls receiving saline .

| Time Interval (min) | Control Group Temp Change (°C) | This compound Group Temp Change (°C) |

|---|---|---|

| 250 | 1.5 | 0.9 |

| 600 | 2.0 | 1.2 |

These results indicate that this compound can modulate inflammatory responses effectively, suggesting its potential utility in treating inflammatory diseases.

Implications for Future Research

The diverse applications of this compound underscore its potential as a multi-faceted therapeutic agent. Future research should focus on:

- Long-term safety and efficacy : Conducting clinical trials to assess the long-term effects of this compound in humans.

- Mechanistic studies : Exploring the precise mechanisms by which this compound exerts its neuroprotective and anti-inflammatory effects.

- Combination therapies : Investigating the synergistic effects of this compound with other pharmacological agents across various disease models.

Wirkmechanismus

KML29 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol . This leads to an increase in 2-arachidonoylglycerol levels, which activates cannabinoid receptors (CB1 and CB2) and modulates various physiological processes, including pain perception, inflammation, and neuroprotection . The inhibition of monoacylglycerol lipase by KML29 is irreversible, making it a potent and long-lasting inhibitor .

Vergleich Mit ähnlichen Verbindungen

KML29 wird oft mit anderen Monoacylglycerol-Lipase-Inhibitoren wie JZL184 und JW651 verglichen . Obwohl JZL184 ebenfalls ein potenter Inhibitor ist, weist KML29 aufgrund seiner Hexafluoroisopropylalkohol-Abgangsgruppe eine verbesserte Spezifität und reduzierte Off-Target-Effekte auf . JW651 ist eine weitere ähnliche Verbindung mit einem ähnlichen Wirkmechanismus, unterscheidet sich jedoch in seiner chemischen Struktur und Potenz .

Liste ähnlicher Verbindungen

JZL184: Ein potenter Monoacylglycerol-Lipase-Inhibitor mit einer anderen chemischen Struktur.

JW651: Eine strukturell ähnliche Verbindung zu KML29 mit Hexafluoroisopropylalkohol als Abgangsgruppe.

Biologische Aktivität

KML-29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in pain management, without the typical side effects associated with cannabinoid receptor agonists.

This compound selectively inhibits MAGL, leading to increased levels of 2-AG in the brain and other tissues. The compound demonstrates a high degree of selectivity, with reported IC50 values for human MAGL at 5.9 nM, mouse MAGL at 15 nM, and rat MAGL at 43 nM. Notably, this compound exhibits no significant inhibition of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide (AEA), another key endocannabinoid .

Table 1: Inhibition Potency of this compound

| Species | IC50 Value (nM) | FAAH Inhibition |

|---|---|---|

| Human | 5.9 | >50000 |

| Mouse | 15 | >50000 |

| Rat | 43 | >50000 |

Antinociceptive Effects

This compound has been extensively studied for its antinociceptive properties in various pain models. Research indicates that this compound effectively reduces inflammatory and neuropathic pain without eliciting cannabimimetic side effects commonly associated with cannabinoid receptor agonists.

- Inflammatory Pain Models : In murine models, this compound significantly attenuated carrageenan-induced paw edema and reversed mechanical allodynia. These effects were dose-dependent and did not result in tolerance upon repeated administration .

- Neuropathic Pain Models : this compound also demonstrated efficacy in models of neuropathic pain, such as the sciatic nerve injury model, where it partially reversed allodynia .

- Gastroprotective Effects : Interestingly, this compound was shown to prevent diclofenac-induced gastric hemorrhages, indicating potential gastroprotective properties alongside its analgesic effects .

Side Effect Profile

Unlike other MAGL inhibitors such as JZL184, this compound does not produce significant side effects like hypothermia or hypomotility. This makes it a promising candidate for therapeutic use in pain management without the drawbacks associated with traditional cannabinoids .

Combination Therapy

Recent studies have explored the potential of combining this compound with other analgesics to enhance its efficacy:

- Gabapentin : A study found that low-dose combinations of this compound and gabapentin produced additive effects on mechanical allodynia and synergistically reduced cold allodynia. The combination did not lead to tolerance in mechanical allodynia but showed mild tolerance in cold allodynia after repeated doses .

Behavioral Studies

Behavioral assessments have been conducted to evaluate the effects of this compound on locomotor activity and other behavioral indices:

- Locomotor Activity : While this compound did not induce hypomotility, it maintained normal locomotor activity levels compared to traditional cannabinoid agonists .

Table 2: Summary of Key Findings on this compound

| Study Focus | Result |

|---|---|

| Inflammatory Pain | Reduced paw edema and mechanical allodynia |

| Neuropathic Pain | Partial reversal of allodynia |

| Gastroprotective Effects | Prevented diclofenac-induced gastric issues |

| Combination with Gabapentin | Additive effects on mechanical allodynia |

| Side Effects | No significant cannabimimetic effects |

Eigenschaften

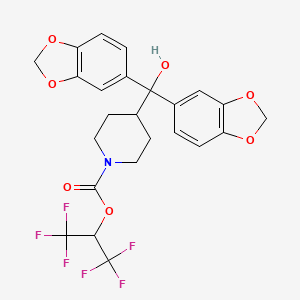

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQLPHDBLTFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F6NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043066 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380424-42-9 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.